N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-24(2)14-19-20(15-26)23(30-21(19)25(3,4)28-24)27-22(29)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13,28H,14H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKJNPDDAJTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-c]pyridine core, introduction of the cyano group, and subsequent coupling with the phenylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in protein conformation and function.
Comparison with Similar Compounds
Key Observations :
- Synthesis yields for biphenyl carboxamides with aliphatic substituents (e.g., Compound 8: 84%) are higher than those with rigid aromatic systems, suggesting challenges in synthesizing the target compound.
Thieno[2,3-b]Pyridine Derivatives ()
Compounds such as N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl... (7b–7e) share a thienopyridine core but differ in substitution patterns:
Key Observations :
- The thieno[2,3-b]pyridine derivatives exhibit greater functional diversity (e.g., carbohydrazides) but lack the tetramethyl groups critical for steric stabilization in the target compound.
- Ethoxy and phenyl substituents in 7b–7e may enhance solubility but reduce metabolic stability compared to tetramethyl groups.
Sulfonamide-Based Analogues ()
Compound N-(4-Sulfamoylbenzyl)-(1,1'-Biphenyl)-4-Carboxamide (4) replaces the thienopyridine core with a sulfonamide group:
Key Observations :
- The sulfonamide group in Compound 4 is a known zinc-binding motif, suggesting divergent biological targets (e.g., carbonic anhydrase vs. TRP channels for biphenyl carboxamides).
Biological Activity
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique thieno[2,3-c]pyridine core and multiple cyano groups that enhance its reactivity and binding properties. Research indicates that it may interact with specific molecular targets involved in various biological pathways.
Structural Characteristics
The molecular formula of the compound is , and it contains several functional groups that contribute to its biological activity. The presence of the cyano group and the thieno[2,3-c]pyridine structure is significant for its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O |
| Molecular Weight | 364.45 g/mol |
| Chemical Abstracts Service (CAS) Number | 1480-19-9 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For instance:
- JNK Kinases Inhibition : Similar compounds have shown potent inhibition of JNK2 and JNK3 kinases. These kinases are part of the MAPK signaling pathway and are implicated in various cellular processes such as apoptosis and inflammation .
Biological Activity Studies
Several studies have explored the biological activity of related compounds within the same chemical class. The following table summarizes key findings from relevant research:
Case Studies
- Inhibition of JNK Kinases : A study identified several N-(3-cyano-benzothien-2-yl)amides as potent inhibitors of JNK kinases with high selectivity against other MAPK family members. The unique binding mode observed through X-ray crystallography suggests that modifications in the structure can lead to enhanced potency .
- CFTR Potentiation : Another study on related compounds demonstrated their ability to potentiate CFTR function in cells expressing specific mutations associated with cystic fibrosis. This highlights the therapeutic potential of these compounds in treating genetic disorders .
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis involves a multi-step process starting with the formation of the thieno[2,3-c]pyridine core, followed by regioselective introduction of the cyano group, and final coupling with the biphenyl-4-carboxamide moiety. Key steps include cyclocondensation of tetramethyl-substituted dihydrothiophene precursors and Pd-catalyzed cross-coupling for functionalization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions.
Basic: What characterization methods are recommended for structural validation?
Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C26H34N4O3S2).
- X-ray crystallography for unambiguous confirmation of the thienopyridine core and substituent geometry, as demonstrated in related thieno[2,3-b]pyridine analogs .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Employ design of experiments (DOE) to test variables like catalyst loading (e.g., Pd(PPh₃)₄), temperature, and solvent (DMF vs. THF). Computational tools, such as quantum chemical reaction path searches, can predict optimal conditions by analyzing transition states and energy barriers, reducing trial-and-error approaches .
Advanced: What strategies enable post-synthesis functionalization of the cyano group?
The cyano group can be modified via:
- Catalytic hydrogenation to yield primary amines using H₂/Pd-C.
- Nucleophilic addition with Grignard reagents to form ketones.
Regioselectivity challenges require careful monitoring via TLC and in situ FTIR to track intermediate formation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Synthesize analogs with variations in the tetramethyl-thienopyridine core (e.g., replacing methyl with ethyl) or biphenyl substituents.
- Test in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values.
- Use molecular docking to correlate substituent effects with binding affinity, as seen in similar triazolopyrimidine derivatives .
Advanced: What computational methods predict biological target interactions?
- Density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
- Molecular dynamics simulations to model binding stability with targets like cyclooxygenase-2 (COX-2) or adenosine receptors, leveraging data from related thienopyridines .
Basic: How to assess stability under different storage conditions?
Perform accelerated stability studies :
- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
- Analyze degradation products monthly via HPLC-PDA and LC-MS .
- Monitor cyano group hydrolysis (common degradation pathway) using IR spectroscopy .
Advanced: How to resolve contradictions in biological assay data?
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Perform meta-analysis of datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Analyze structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-driven activity discrepancies .
Advanced: What methods identify the compound’s biological targets?
- Affinity chromatography : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS.
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in presence of the compound .
Advanced: How to evaluate its role in enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
